
2-Butanol, 1-(3-methoxypropyl)amino-3-methyl-3-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanol, 1-(3-methoxypropyl)amino-3-methyl-3-phenoxy- is an organic compound with the molecular formula C15H25NO3 This compound is characterized by the presence of a butanol backbone substituted with a methoxypropylamino group, a methyl group, and a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1-(3-methoxypropyl)amino-3-methyl-3-phenoxy- typically involves multi-step organic reactions. One common method involves the alkylation of 2-butanol with 3-methoxypropylamine, followed by the introduction of a phenoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as acids or bases, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanol, 1-(3-methoxypropyl)amino-3-methyl-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Butanol, 1-(3-methoxypropyl)amino-3-methyl-3-phenoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Butanol, 1-(3-methoxypropyl)amino-3-methyl-3-phenoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The methoxypropylamino group and phenoxy group play crucial roles in determining its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-methyl-1-butanol: Shares a similar butanol backbone but lacks the methoxypropylamino and phenoxy groups.
3-Methyl-1-butanol: Similar structure but without the amino and phenoxy substitutions.
2-Methyl-1-butanol: Another related compound with a different substitution pattern.
Uniqueness
2-Butanol, 1-(3-methoxypropyl)amino-3-methyl-3-phenoxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
| 7565-17-5 | |
Molekularformel |
C15H25NO3 |
Molekulargewicht |
267.36 g/mol |
IUPAC-Name |
1-(3-methoxypropylamino)-3-methyl-3-phenoxybutan-2-ol |
InChI |
InChI=1S/C15H25NO3/c1-15(2,19-13-8-5-4-6-9-13)14(17)12-16-10-7-11-18-3/h4-6,8-9,14,16-17H,7,10-12H2,1-3H3 |
InChI-Schlüssel |
CYJOKVSQEACSKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(CNCCCOC)O)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13763321.png)
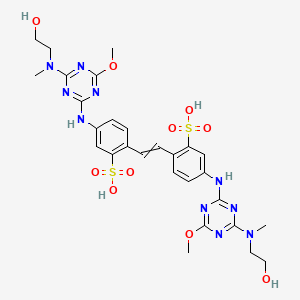

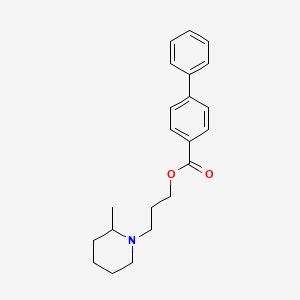
![9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester](/img/structure/B13763337.png)
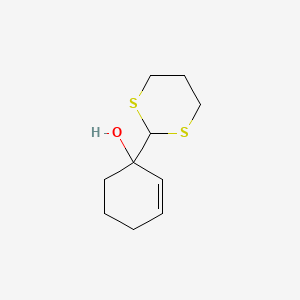


![Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13763363.png)

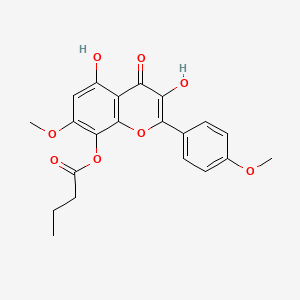
![4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride](/img/structure/B13763383.png)
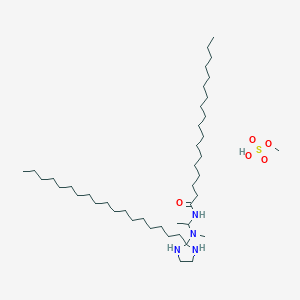
![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-](/img/structure/B13763393.png)
